2,4,4,6-Tetramethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-57-3 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,4,4,6-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-9(2)7-11(5,6)8-10(3)4/h9-10H,7-8H2,1-6H3 |

InChI Key |

DTMSZIVVBLZFEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

what are the physical properties of 2,4,4,6-tetramethylheptane

An In-depth Technical Guide to the Physical Properties of 2,4,4,6-Tetramethylheptane

Introduction

This compound is a highly branched aliphatic hydrocarbon belonging to the alkane series. As an isomer of undecane (B72203) (C11H24), its unique structural arrangement of methyl groups along the heptane (B126788) backbone imparts specific physical characteristics that are critical for its application in various fields, including as a reference compound in fuel and lubricant analysis. This document provides a comprehensive overview of its key physical properties, intended for researchers, scientists, and professionals in relevant scientific disciplines.

Molecular Structure and Properties

The fundamental properties of this compound are derived from its molecular structure. The presence of multiple methyl branches, particularly the gem-dimethyl group at the C4 position, influences its intermolecular forces, leading to distinct physical behaviors compared to its straight-chain isomer, n-undecane.

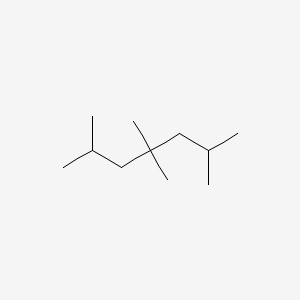

Caption: Molecular graph of this compound.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Units |

| Molecular Formula | C₁₁H₂₄ | - |

| Molecular Weight | 156.31 | g/mol |

| Density | 0.749 | g/cm³ at 20°C |

| Boiling Point | 177 - 179 | °C at 760 mmHg |

| Melting Point | -60.8 | °C |

| Refractive Index | 1.421 | nD at 20°C |

| Flash Point | 57 | °C |

| Autoignition Temperature | 435 | °C |

Experimental Protocols

The determination of the physical properties listed above follows standardized experimental methodologies, which are outlined below.

Caption: Standard experimental workflows for physical property determination.

Density Measurement

Methodology: The density of this compound is typically determined using a pycnometer or a digital density meter.

-

Protocol (Pycnometry):

-

The empty pycnometer is weighed precisely.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (e.g., 20°C) in a water bath.

-

The filled pycnometer is weighed again.

-

The volume of the pycnometer is calibrated using a liquid of known density, typically deionized water.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Boiling Point Determination

Methodology: The boiling point is measured by distillation, often following ASTM standard methods such as ASTM D86 or D1078.

-

Protocol (Distillation):

-

A specified volume of the sample is placed in a distillation flask.

-

The flask is heated, and the temperature is monitored with a calibrated thermometer placed at the vapor outlet.

-

The temperature at which the liquid-vapor equilibrium is established at a given pressure (typically atmospheric pressure, 760 mmHg) is recorded as the boiling point. The range is often reported from the initial boiling point to the dry point.

-

Refractive Index Measurement

Methodology: The refractive index is determined using a refractometer, such as an Abbé refractometer.

-

Protocol (Refractometry):

-

A small drop of the liquid sample is placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the measurement temperature (e.g., 20°C).

-

Light from a monochromatic source (typically the sodium D-line, 589 nm) is passed through the sample.

-

The instrument is adjusted until the borderline between the light and dark fields is centered on the crosshairs of the eyepiece.

-

The refractive index (nD) is read directly from the instrument's scale.

-

Melting Point Determination

Methodology: For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies and then recording the temperature plateau during the solid-liquid phase transition. Differential Scanning Calorimetry (DSC) is a more advanced method.

-

Protocol (DSC):

-

A small, weighed amount of the sample is hermetically sealed in an aluminum pan.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is cooled to a temperature well below the expected melting point.

-

The temperature is then increased at a constant rate.

-

The heat flow into the sample is measured relative to the reference. The melting point is identified as the onset or peak of the endothermic event corresponding to melting.

-

CAS number for 2,4,4,6-tetramethylheptane

An In-Depth Technical Guide to 2,4,4,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 61868-57-3), a branched-chain alkane. While primarily a component of high-octane fuels, its physical and chemical properties are of interest to researchers in various fields. This document summarizes its known physicochemical data, outlines the general principles of its synthesis via acid-catalyzed alkylation, and discusses the current understanding of its biological fate, drawing from data on related isoalkanes. Due to its nature as a simple hydrocarbon, its direct application in drug development is not documented; however, understanding the behavior of such molecules is fundamental in toxicology and pharmacology.

Chemical and Physical Properties

This compound is a saturated acyclic hydrocarbon. Its highly branched structure influences its physical properties, such as boiling point and density. The primary identification and property data are summarized below.

| Property | Value | Source |

| CAS Registry Number | 61868-57-3 | [1][2] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC(C)CC(C)(C)CC(C)C | [2] |

| InChI Key | DTMSZIVVBLZFEV-UHFFFAOYSA-N | [1][2] |

| XLogP3-AA (logP) | 5.2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 0 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

Synthesis and Production

This compound is not typically synthesized as a pure compound in laboratory setting but is produced as a component of "alkylate," a high-value gasoline blending stock.[3][4] The industrial process involves the acid-catalyzed alkylation of isobutane (B21531) with light olefins (e.g., butenes, pentenes).[3][4]

General Experimental Protocol: Acid-Catalyzed Alkylation

The synthesis of branched alkanes like this compound is achieved through the reaction of an isoparaffin (isobutane) with an olefin. While a specific protocol for this isomer is not detailed in the literature, the general procedure involves the following steps:

-

Catalyst Preparation : A strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), is cooled in a high-agitation reactor.[5]

-

Reactant Introduction : A feed stream containing a high ratio of isobutane to olefin is introduced into the reactor under controlled temperature and pressure. The reaction is highly exothermic and requires significant cooling.[5]

-

Reaction Mechanism : The process is initiated by the protonation of an olefin by the acid catalyst to form a carbocation. This carbocation then reacts with isobutane in a series of hydride transfer and alkylation steps, leading to the formation of larger, highly branched alkanes.[4]

-

Product Separation : The hydrocarbon phase is separated from the acid catalyst. The alkylate product is then fractionated to separate the desired high-octane components from unreacted isobutane (which is recycled) and heavier byproducts.

The workflow below illustrates the general industrial process for producing alkylate containing C11 isomers.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C11H24 | CID 18730052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]

In-Depth Technical Guide: 2,4,4,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,4,6-tetramethylheptane, alongside detailed, plausible experimental protocols for its synthesis and characterization. Given the limited availability of specific experimental data for this compound in public literature, this guide combines computed data, information on isomeric compounds, and established principles of organic chemistry to serve as a valuable resource.

Core Molecular Information

This compound is a highly branched alkane with the chemical formula C₁₁H₂₄. Its structure consists of a seven-carbon heptane (B126788) backbone with four methyl group substituents at positions 2, 4, 4, and 6.

Molecular Weight: 156.31 g/mol [1][2]

Physicochemical Properties

| Property | Value (this compound - Computed) | Value (2,2,4,6-tetramethylheptane - Experimental) | Reference |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | [1][3] |

| Molecular Weight | 156.31 g/mol | 156.31 g/mol | [1][3] |

| Boiling Point | Not available | 162.2 °C | [4] |

| Density | Not available | 0.7298 g/cm³ | [4] |

| Refractive Index | Not available | 1.4101 | [4] |

| CAS Number | 61868-57-3 | 61868-46-0 | [1][3] |

Experimental Protocols

Synthesis of this compound (Plausible Route)

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the public domain. However, a plausible route can be adapted from established methods for synthesizing highly branched alkanes. The following protocol is a conceptual adaptation of a Grignard reaction followed by reduction.

Reaction Scheme:

-

Grignard Reagent Formation: Isobutylmagnesium bromide is formed from the reaction of isobutyl bromide with magnesium metal.

-

Coupling Reaction: The Grignard reagent is reacted with 2-chloro-2,4-dimethylpentane (B15213015).

-

Work-up and Purification: The reaction mixture is quenched, and the product is purified.

Detailed Methodology:

-

Preparation of Isobutylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel under a nitrogen atmosphere.

-

Maintain a gentle reflux until all the magnesium has reacted.

-

-

Coupling Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloro-2,4-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Characterization of this compound

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of the synthesized compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent such as hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

-

-

Expected Results: The gas chromatogram should show a single major peak. The mass spectrum is expected to have a low abundance or absent molecular ion peak (m/z 156). The fragmentation pattern will be dominated by cleavage at the branched points, leading to stable carbocations. Key fragments would be expected from the loss of isobutyl (C₄H₉, m/z 57) and isopropyl (C₃H₇, m/z 43) radicals.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm its structure.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified compound in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

Expected Signals: Due to the complexity of the branched structure, the spectrum will show multiple overlapping signals in the upfield region (typically 0.8-1.8 ppm). Distinct doublets and multiplets corresponding to the different methyl and methylene (B1212753) protons are expected.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Signals: The spectrum will show distinct signals for each unique carbon atom. The chemical shifts will be in the typical alkane region (approximately 10-60 ppm). The quaternary carbon at position 4 will likely have a chemical shift in the range of 30-40 ppm.

-

-

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Conceptual Workflow for Characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the IUPAC Nomenclature of C11H24 Branched Alkanes

Introduction

The molecular formula C11H24 represents undecane, a saturated acyclic hydrocarbon. This formula corresponds to a multitude of structural isomers, each with unique physical and chemical properties.[1][2] For researchers, scientists, and professionals in drug development, the unambiguous identification of these isomers is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds, ensuring that each distinct isomer has a single, universally recognized name. This guide provides a detailed overview of the IUPAC nomenclature for branched-chain isomers of undecane.

Core Principles of IUPAC Nomenclature for Branched Alkanes

The systematic naming of any branched alkane follows a clear, step-by-step process designed to eliminate ambiguity.[3] The fundamental steps are:

-

Identify the Parent Chain : The longest continuous chain of carbon atoms within the molecule is designated as the parent chain.[3][4][5] This chain provides the base name of the alkane (e.g., nonane (B91170) for a 9-carbon chain, decane (B31447) for a 10-carbon chain).[6] If two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[3][7]

-

Number the Parent Chain : The carbon atoms of the parent chain are numbered consecutively from one end to the other. Numbering begins from the end that gives the substituents (the branches) the lowest possible locants (numbers).[4][5] If there is a tie, the chain is numbered to give the second substituent the lowest number, and so on.[5]

-

Identify and Name the Substituents : Each branch attached to the parent chain is identified as an alkyl group.[6] The name of the alkyl group is derived from the corresponding alkane by changing the "-ane" suffix to "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).[4][6]

-

Assemble the Full IUPAC Name : The complete name is constructed by following these rules:

-

List the substituents in alphabetical order.[4][8] Prefixes such as "di-", "tri-", and "tetra-", which are used when the same substituent appears multiple times, are ignored for alphabetization purposes.[8][9] However, prefixes like "iso-" and "cyclo-" are considered part of the substituent name for alphabetization.[9]

-

Precede each substituent name with its locant (the number of the carbon atom on the parent chain to which it is attached).[7]

-

Separate numbers from letters with a hyphen and numbers from numbers with a comma.[9]

-

The name of the parent alkane is the last part of the name.[7]

-

Data Presentation: Examples of C11H24 Branched Alkane Isomers

The molecular formula C11H24 has 159 structural isomers.[1][2][10] The following table provides the IUPAC names for a selection of these isomers, illustrating the application of the nomenclature rules.

| Parent Chain Length | IUPAC Name |

| 10 (Decane) | 2-Methyldecane |

| 10 (Decane) | 3-Methyldecane |

| 10 (Decane) | 4-Methyldecane |

| 10 (Decane) | 5-Methyldecane |

| 9 (Nonane) | 2,2-Dimethylnonane |

| 9 (Nonane) | 3,3-Dimethylnonane |

| 9 (Nonane) | 4,5-Dimethylnonane |

| 9 (Nonane) | 3-Ethylnonane |

| 9 (Nonane) | 4-Ethylnonane |

| 8 (Octane) | 3-Ethyl-2-methyloctane |

| 8 (Octane) | 4-Propylloctane |

| 7 (Heptane) | 2,2,3,3-Tetramethylheptane |

| 7 (Heptane) | 4-tert-Butylheptane |

Experimental Protocols

This document focuses on the theoretical principles of IUPAC nomenclature for C11H24 isomers. Experimental protocols for the synthesis, isolation, or characterization of these compounds are beyond the scope of this guide. Such procedures would typically involve techniques like fractional distillation for separation, followed by spectroscopic methods (e.g., NMR, Mass Spectrometry) and gas chromatography for structural elucidation and purity assessment.

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of a branched alkane.

References

- 1. benchchem.com [benchchem.com]

- 2. webqc.org [webqc.org]

- 3. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 5. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nacchemical.com [nacchemical.com]

An In-depth Technical Guide on the Discovery and History of 2,4,4,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of 2,4,4,6-tetramethylheptane, a highly branched aliphatic hydrocarbon. The document delves into the compound's origins within the broader context of fuel science and industrial organic chemistry, outlines plausible synthetic methodologies, presents key physical and spectroscopic data, and visualizes the chemical pathways leading to its formation.

Introduction and Historical Context

The discovery of this compound is not attributable to a singular breakthrough but is rather intrinsically linked to the industrial development of high-octane gasoline components in the early to mid-20th century. The central theme of its origin story is the acid-catalyzed oligomerization of isobutylene (B52900), a process extensively studied for the production of isooctane (B107328) (2,2,4-trimethylpentane), the standard for the octane (B31449) rating scale.

Pioneering work by chemists, including Frank C. Whitmore, on the behavior of carbocations provided the fundamental understanding of the acid-catalyzed polymerization of alkenes.[1] Whitmore's research on carbocation rearrangements was instrumental in explaining the formation of various branched isomers during these reactions.

The industrial demand for high-octane aviation fuels, particularly during World War II, spurred intensive research into the controlled polymerization of isobutylene. While the primary goal was the selective dimerization of isobutylene to "diisobutylene" (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) followed by hydrogenation to isooctane, the formation of higher oligomers, such as trimers and tetramers, was a common occurrence. This compound emerges from the hydrogenation of one of the C11 trimer isomers of isobutylene.

Physicochemical and Spectroscopic Data

Comprehensive data for this compound has been compiled from various chemical databases and literature sources.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |

| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 61868-57-3 | --INVALID-LINK-- |

| Boiling Point | 177-179 °C (estimated) | |

| Density | 0.746 g/cm³ (estimated) | |

| Refractive Index | 1.418 (estimated) |

Spectroscopic Data

Note: Experimental spectroscopic data for this specific isomer is sparse in publicly available literature. The following represents expected values and data from spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.85 | d | 6H | C1-H₃, C1'-H₃ |

| ~0.88 | s | 9H | C3-H₃, C3'-H₃, C3''-H₃ |

| ~1.10 | d | 3H | C7-H₃ |

| ~1.20 | m | 2H | C2-H₂ |

| ~1.65 | m | 1H | C6-H |

| ~1.85 | m | 1H | C5-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Carbon Atom |

| ~22.5 | C1, C1' |

| ~24.5 | C7 |

| ~31.0 | C3, C3', C3'' |

| ~33.0 | C4 |

| ~50.0 | C2 |

| ~53.0 | C5 |

| ~25.0 | C6 |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 57 | 100% | t-butyl cation [(CH₃)₃C]⁺ |

| 43 | High | Isopropyl cation [(CH₃)₂CH]⁺ |

| 71 | Moderate | C₅H₁₁⁺ fragment |

| 85 | Moderate | C₆H₁₃⁺ fragment |

| 141 | Low | [M-CH₃]⁺ |

| 156 | Very Low | Molecular Ion [M]⁺ |

Synthesis and Experimental Protocols

The most plausible route for the formation of this compound is through the acid-catalyzed trimerization of isobutylene, followed by catalytic hydrogenation.

Stage 1: Acid-Catalyzed Trimerization of Isobutylene

Reaction:

3 (CH₃)₂C=CH₂ → C₁₁H₂₂ (mixture of isomers)

Experimental Protocol:

-

Catalyst Preparation: A solid acid catalyst, such as Amberlyst-15 or a sulfuric acid-treated montmorillonite (B579905) clay, is packed into a fixed-bed flow reactor.

-

Reaction Setup: The reactor is heated to the desired temperature, typically in the range of 80-150°C.

-

Oligomerization: A feed of purified isobutylene is passed through the heated catalyst bed at a controlled flow rate. The pressure is maintained at a level sufficient to keep the reactants and products in the liquid phase (e.g., 10-30 bar).

-

Product Collection: The effluent from the reactor, containing unreacted isobutylene, dimers, trimers, and other oligomers, is collected in a cooled trap.

-

Fractional Distillation: The collected liquid is subjected to fractional distillation to separate the different oligomer fractions. The C11 fraction, which contains the precursor to this compound, is isolated.

Stage 2: Catalytic Hydrogenation

Reaction:

C₁₁H₂₂ + H₂ → C₁₁H₂₄

Experimental Protocol:

-

Catalyst: A hydrogenation catalyst, such as 5% Palladium on activated carbon (Pd/C) or Raney Nickel, is used.

-

Reaction Setup: The isolated C11 olefin fraction is dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane) and placed in a high-pressure autoclave. The catalyst is added to the solution.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 bar). The mixture is stirred and heated (e.g., 50-100°C) for several hours until the uptake of hydrogen ceases.

-

Workup: The autoclave is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound can be further purified by fractional distillation to yield the final product.

Reaction Pathways and Mechanisms

The formation of this compound is a direct consequence of the carbocation-mediated oligomerization of isobutylene. The following diagrams illustrate the key steps.

Dimerization of Isobutylene

The initial and most prevalent reaction is the dimerization of isobutylene to form a C8 carbocation, which then eliminates a proton to yield the diisobutylene isomers.

Proposed Formation of the this compound Precursor

The C8 carbocation formed during dimerization can further react with another molecule of isobutylene to form a C12 carbocation. A subsequent rearrangement and elimination can lead to a C11 olefin, which upon hydrogenation yields this compound. A more direct, though less favored, pathway involves the reaction of the tert-butyl cation with diisobutylene. A plausible pathway to the specific carbon skeleton of this compound involves the addition of a tert-butyl cation to 2,4,4-trimethyl-1-pentene, followed by a hydride shift and subsequent deprotonation to form a C12 precursor, which could then potentially fragment or rearrange. A more direct trimerization is also possible.

Conclusion

The history of this compound is a story of industrial chemistry and the pursuit of high-performance fuels. While not a compound of singular historical focus, its existence as a component of isobutylene oligomers highlights the complex nature of acid-catalyzed polymerization and the pioneering work in understanding carbocation chemistry. The synthetic routes and analytical data presented in this guide provide a foundational understanding of this highly branched alkane for researchers in various fields, from petrochemicals to materials science.

References

Unraveling the Elusive Natural Origins of 2,4,4,6-Tetramethylheptane: A Technical Guide

A comprehensive review of scientific literature reveals no documented natural sources of the branched-chain alkane 2,4,4,6-tetramethylheptane. Despite extensive searches of phytochemical and entomological databases and analytical studies of volatile organic compounds, this specific isomer has not been identified as a constituent of essential oils, plant volatiles, or insect cuticular hydrocarbons. This guide provides an in-depth overview of the methodologies used in the search for such compounds and presents data on structurally related molecules, offering a valuable resource for researchers, scientists, and drug development professionals investigating branched-chain alkanes.

While the target compound, this compound, remains elusive in the natural world, the study of its isomers and other branched alkanes provides a critical framework for understanding their potential biosynthesis, ecological roles, and methods for their detection and analysis. This technical guide will delve into the experimental protocols and analytical techniques that would be instrumental in identifying novel branched-chain alkanes from natural sources.

Analysis of Structurally Related Branched Alkanes

In the course of this investigation, data on other isomers of tetramethylheptane and related branched alkanes were not found to be prevalent in the accessible scientific literature on natural products. The focus of most phytochemical and insect chemical ecology studies tends to be on more biologically active or abundant compounds such as terpenes, phenolics, and fatty acid derivatives. Alkanes, particularly highly branched ones, are less commonly reported, which may be due to their lower concentrations, challenges in their definitive identification, or a perceived lack of significant biological activity.

Experimental Protocols for the Analysis of Volatile Hydrocarbons

The identification of volatile and semi-volatile organic compounds from natural matrices, such as plants and insects, relies on sensitive and specific analytical techniques. The standard workflow for such an analysis is outlined below.

Sample Preparation

The initial step involves the extraction of volatile compounds from the biological matrix. Common methods include:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes adsorb to the fiber and are subsequently desorbed into the injector of a gas chromatograph.

-

Solvent Extraction: This involves macerating the sample in an appropriate organic solvent (e.g., hexane, dichloromethane) to extract the volatile and semi-volatile compounds. The resulting extract is then concentrated before analysis.

-

Steam Distillation: A classical method for extracting essential oils from plant material. Steam is passed through the sample, carrying the volatile compounds with it. The condensate is then collected, and the oil is separated from the aqueous phase.

Analytical Instrumentation

The primary analytical technique for the separation and identification of volatile hydrocarbons is Gas Chromatography-Mass Spectrometry (GC-MS) .

-

Gas Chromatography (GC): The extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).

The following diagram illustrates a typical experimental workflow for the analysis of volatile organic compounds from a natural source.

Logical Framework for Investigating Novel Branched Alkanes

The absence of this compound in the current body of scientific literature does not preclude its existence in nature. Its discovery may require more targeted analytical approaches or the investigation of previously unexamined species. The logical process for such an investigation is depicted below.

An In-depth Technical Guide to the Isomers of Tetramethylheptane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of tetramethylheptane (C₁₁H₂₄), their physicochemical properties, and relevant experimental methodologies. With a focus on data clarity and practical application, this document is intended to be a valuable resource for researchers in chemistry and pharmaceutical development.

Structural Isomers of Tetramethylheptane

Tetramethylheptane has a number of structural isomers, which are molecules that have the same molecular formula but different structural arrangements of atoms. The systematic naming of these isomers according to IUPAC nomenclature is based on the position of the four methyl groups on the seven-carbon heptane (B126788) backbone. The following is a comprehensive list of the structural isomers of tetramethylheptane:

-

2,2,3,4-Tetramethylheptane

-

2,2,3,5-Tetramethylheptane

-

2,2,3,6-Tetramethylheptane

-

2,2,4,4-Tetramethylheptane

-

2,2,4,5-Tetramethylheptane

-

2,2,4,6-Tetramethylheptane

-

2,2,5,5-Tetramethylheptane

-

2,2,5,6-Tetramethylheptane

-

2,2,6,6-Tetramethylheptane

-

2,3,3,4-Tetramethylheptane

-

2,3,3,5-Tetramethylheptane

-

2,3,3,6-Tetramethylheptane

-

2,3,4,4-Tetramethylheptane

-

2,3,4,5-Tetramethylheptane

-

2,3,4,6-Tetramethylheptane

-

2,3,5,5-Tetramethylheptane

-

2,3,5,6-Tetramethylheptane

-

2,4,4,5-Tetramethylheptane

-

2,4,4,6-Tetramethylheptane

-

2,4,5,5-Tetramethylheptane

-

3,3,4,4-Tetramethylheptane

-

3,3,4,5-Tetramethylheptane

-

3,3,5,5-Tetramethylheptane

-

3,4,4,5-Tetramethylheptane

Below is a diagram illustrating the classification of some of these isomers based on the substitution pattern on the heptane chain.

Physicochemical Properties

The physicochemical properties of tetramethylheptane isomers are influenced by their unique branching patterns, which affect intermolecular forces and molecular packing. Generally, increased branching leads to lower boiling points and higher melting points compared to their linear alkane counterpart, n-undecane. The following table summarizes available quantitative data for several tetramethylheptane isomers.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |

| 2,2,3,3-Tetramethylheptane | 61868-40-4 | 175-176 | - | 0.769[1] | - |

| 2,2,4,6-Tetramethylheptane | 61868-46-0 | 162.2 | -57.06 (estimate) | 0.7298 | 1.4101 |

| 2,2,5,5-Tetramethylheptane | 61868-47-1 | 164[2] | - | - | - |

| 2,3,5,5-Tetramethylheptane | 61868-55-1 | 172 | -57.06 (estimate) | 0.7514 | 1.4208 |

| 2,4,5,5-Tetramethylheptane | 61868-58-4 | 177[3] | - | 0.759[3] | 1.426[3] |

| 3,3,4,4-Tetramethylheptane | 61868-59-5 | 184 | -57.06 (estimate) | 0.7806 | 1.4351 |

| 3,3,5,5-Tetramethylheptane | 61868-61-9 | - | - | 0.767[4] | 1.431[4] |

| 3,4,4,5-Tetramethylheptane | - | 186.6[5] | - | - | - |

Experimental Protocols

Synthesis of Tetramethylheptane Isomers

The synthesis of highly branched alkanes like tetramethylheptane isomers often requires specific strategies to overcome steric hindrance. Common methods include Grignard reactions, Wurtz coupling, and catalytic hydrogenation of corresponding alkenes.

A scalable, three-step synthesis for 2,2,3,3-tetramethylheptane has been reported.[6]

-

Grignard Reaction: Propylmagnesium bromide is reacted with pinacolone (B1678379) to form the tertiary alcohol, 2,2,3,3-tetramethylheptan-4-ol.

-

Dehydration: The resulting alcohol undergoes acid-catalyzed dehydration to yield the alkene, 2,2,3,3-tetramethylhept-4-ene.

-

Hydrogenation: The alkene is then subjected to catalytic hydrogenation to produce the final product, 2,2,3,3-tetramethylheptane.

Analytical Characterization

The characterization of tetramethylheptane isomers relies on a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): GC is a primary tool for separating and identifying isomers in a mixture. The retention time of each isomer is dependent on its boiling point and interaction with the stationary phase of the column.

-

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides fragmentation patterns that are unique to each isomer, aiding in their definitive identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of individual isomers. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms in the molecule.

Below is a generalized workflow for the synthesis and characterization of a tetramethylheptane isomer.

Relevance to Drug Development

While highly branched alkanes like tetramethylheptane isomers are generally considered to have low biological activity, their physicochemical properties make them relevant in the context of drug development, primarily as excipients.

-

Solvents and Co-solvents: Their nonpolar nature allows them to be used as solvents for poorly water-soluble active pharmaceutical ingredients (APIs).

-

Emulsion and Microemulsion Components: They can be formulated into emulsions and microemulsions to improve the delivery of lipophilic drugs.

-

Topical Formulations: Their emollient properties can be utilized in topical formulations to enhance skin feel and potentially modulate drug penetration.

Conclusion

The isomers of tetramethylheptane represent a diverse group of highly branched alkanes with a range of physicochemical properties. While their synthesis and characterization can be challenging due to their structural complexity, they hold potential for applications in various fields, including as specialized solvents and as components in pharmaceutical formulations. Further research into the specific properties and potential biological interactions of each isomer will be crucial for unlocking their full potential in scientific and industrial applications.

References

- 1. 2,2,6,6-Tetramethylheptane [webbook.nist.gov]

- 2. 2,2,6,6-Tetramethylheptane [webbook.nist.gov]

- 3. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2,5,5-Tetramethylheptane [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Navigating the Uncharted: A Technical Guide to the Safe Laboratory Handling of 2,4,4,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the safety and handling of 2,4,4,6-tetramethylheptane in a laboratory environment. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally similar branched alkanes and established general laboratory safety protocols. The information presented herein should be used to inform risk assessments and the development of safe laboratory practices.

Core Safety and Hazard Information

Assumed Hazard Classifications:

-

Flammable Liquid: Based on the properties of similar branched alkanes, this compound is expected to be a flammable liquid.[1][2][3][5]

-

Skin and Eye Irritant: Direct contact may cause irritation to the skin and eyes.[1]

-

Aspiration Hazard: If swallowed, it may enter the airways and cause lung damage.[2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): Inhalation of vapors may cause drowsiness or dizziness.[1][2]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and a structurally similar compound, 2,4,6-trimethylheptane (B1595353), for comparison. Note that experimental data for this compound is limited, and some values are predicted or inferred.

| Property | This compound | 2,4,6-Trimethylheptane (for reference) |

| Molecular Formula | C₁₁H₂₄[6][7] | C₁₀H₂₂[1] |

| Molecular Weight | 156.31 g/mol [6] | 142.28 g/mol [1] |

| CAS Number | 61868-57-3[6][7] | 2613-61-8[1] |

| Appearance | Colorless liquid (inferred) | Not specified |

| Boiling Point | Data not available | Not available |

| Flash Point | Data not available | H226 - Flammable liquid and vapor[1] |

| Refractive Index | Data not available | 1.41 @ 20 °C[1] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standard operating procedures is critical when working with flammable and potentially hazardous organic compounds. The following protocols provide a framework for the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A flame-resistant lab coat.

-

Footwear: Closed-toe shoes.

Engineering Controls

-

Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[2][3][5][8] Use of explosion-proof electrical equipment is recommended.[2][5][8]

-

Static Discharge: Ground and bond containers when transferring the liquid to prevent the buildup of static electricity.[2][5][8]

Storage and Handling

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5][8]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors.[3] Wash hands thoroughly after handling.

Spill Response Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate all personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: Eliminate all nearby ignition sources.

-

Containment: For minor spills, use a spill kit with absorbent materials to contain the liquid. For major spills, contact your institution's emergency response team.

-

Cleanup: Wear appropriate PPE and use non-sparking tools for cleanup.

-

Disposal: Collect all contaminated materials in a sealed, properly labeled container for hazardous waste disposal.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling of this compound.

Caption: A logical workflow for the general handling of this compound in a laboratory setting.

Caption: A decision tree for responding to a spill of this compound.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. shop.mega.de [shop.mega.de]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C11H24 | CID 18730052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. monumentchemical.com [monumentchemical.com]

Methodological & Application

Application Notes and Protocols for 2,4,4,6-Tetramethylheptane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4,6-Tetramethylheptane is a highly branched aliphatic hydrocarbon, a member of the alkane family.[1][2] Its non-polar nature, resulting from the presence of only carbon-carbon and carbon-hydrogen bonds, makes it a suitable solvent for non-polar compounds.[1][2] Alkanes are widely utilized in organic chemistry, primarily as solvents for non-polar substances.[1] This document provides an overview of the potential applications, physicochemical properties, and exemplary protocols for the use of this compound as a non-polar solvent in research and drug development settings. Given the limited specific data available for this particular isomer, the information presented is based on the general properties of branched alkanes and non-polar solvents.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its appropriate selection in experimental and manufacturing processes.[3][4] The following table summarizes the key properties of this compound and related non-polar solvents for comparison.

Table 1: Physicochemical Properties of this compound and Other Non-Polar Solvents

| Property | This compound | n-Heptane | Toluene | Dichloromethane (DCM) |

| Molecular Formula | C₁₁H₂₄[5] | C₇H₁₆ | C₇H₈ | CH₂Cl₂ |

| Molecular Weight ( g/mol ) | 156.31[5] | 100.21 | 92.14 | 84.93 |

| Boiling Point (°C) | ~176-178 (estimated) | 98.4 | 110.6 | 39.6 |

| Density (g/mL at 20°C) | ~0.74 (estimated) | 0.684 | 0.867 | 1.326 |

| Polarity (Dielectric Constant) | ~2.0 (estimated) | 1.9 | 2.4 | 9.1 |

| Solubility in Water | Insoluble | Insoluble | Sparingly soluble | Slightly soluble |

| Primary Hazards | Flammable, Skin/eye irritant | Flammable, Irritant, Neurotoxin | Flammable, Toxic, Carcinogen | Irritant, Carcinogen |

Note: Some properties for this compound are estimated based on its structure and data for similar branched alkanes due to limited experimental data in publicly available literature.

Applications in Research and Drug Development

Highly branched alkanes like this compound can serve as valuable non-polar solvents in various stages of research and drug development, particularly when a higher boiling point and low reactivity are desired.

2.1. Organic Synthesis

As a reaction medium, this compound is suitable for reactions involving non-polar reagents and intermediates. Its high boiling point allows for conducting reactions at elevated temperatures.

-

Potential Uses:

-

Grignard reactions

-

Wurtz reactions

-

Metal-catalyzed cross-coupling reactions where a non-polar medium is preferred.

-

Reactions sensitive to protic or more reactive polar solvents.

-

2.2. Extraction and Purification

The principle of "like dissolves like" governs the use of this compound in extraction processes. It can be used to selectively extract non-polar compounds from aqueous mixtures or solid matrices.

-

Liquid-Liquid Extraction: To isolate non-polar active pharmaceutical ingredients (APIs) or intermediates from aqueous reaction mixtures or natural product extracts.

-

Solid-Liquid Extraction: To extract non-polar compounds from solid starting materials, such as plant matter or solid-phase synthesis resins.

-

Crystallization: As an anti-solvent or as the primary solvent for the crystallization of non-polar compounds.

2.3. Chromatography

In chromatographic separations, this compound can be a component of the mobile phase.

-

Normal-Phase Chromatography: As a non-polar eluent, either alone or in combination with more polar solvents, to separate compounds on a polar stationary phase.

-

Preparative Chromatography: For the purification of non-polar compounds on a larger scale.

2.4. Formulation

For non-polar APIs intended for specific delivery systems, this compound could be explored as a component in formulation development, particularly for oily vehicles or depots. However, its use would be contingent on extensive toxicological evaluation.

Experimental Protocols

The following are generalized protocols illustrating how this compound could be employed. Researchers should adapt these protocols based on the specific requirements of their experiments.

Protocol 1: General Procedure for a High-Temperature Organic Reaction

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, a thermocouple, and a nitrogen inlet.

-

Reagent Addition: The flask is charged with the starting materials and this compound as the solvent under an inert atmosphere of nitrogen.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 120-150°C) and stirred vigorously. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then quenched with an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an additional volume of this compound or another suitable solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product is then purified by chromatography or crystallization.

Protocol 2: Liquid-Liquid Extraction of a Non-Polar Compound

-

Preparation: The aqueous solution containing the target non-polar compound is placed in a separatory funnel.

-

Solvent Addition: An equal volume of this compound is added to the separatory funnel.

-

Extraction: The separatory funnel is stoppered and shaken vigorously for 1-2 minutes, with periodic venting to release pressure.

-

Phase Separation: The funnel is allowed to stand until the two layers have clearly separated. The lower aqueous layer is drained off.

-

Repeat Extraction: The aqueous layer can be returned to the separatory funnel and extracted again with fresh this compound to maximize recovery.

-

Drying and Concentration: The combined organic extracts are dried over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to isolate the non-polar compound.

Visualizations

Diagram 1: Solvent Selection Logic for Pharmaceutical Processes

References

Application Notes and Protocols: 2,4,4,6-Tetramethylheptane as a Reference Standard in Gas Chromatography

This document provides detailed application notes and experimental protocols for the use of 2,4,4,6-tetramethylheptane as a reference standard in gas chromatography (GC). The content is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of hydrocarbon compounds.

Application Note

1. Introduction

This compound is a highly branched C11 alkane. Its chemical inertness, thermal stability, and distinct retention time on non-polar stationary phases make it an excellent candidate for use as a reference standard in gas chromatography. It is particularly well-suited for the role of an internal standard in the quantitative analysis of complex hydrocarbon mixtures, such as those found in petroleum products and environmental samples. The use of an internal standard is a robust method to correct for variations in sample injection volume, detector response, and sample preparation, thereby improving the accuracy and precision of analytical results.[1][2]

2. Physicochemical Data

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its appropriate application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem |

| CAS Number | 61868-57-3 | PubChem |

| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |

| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |

| Boiling Point | ~177 °C (Predicted) | |

| Kovats Retention Index (Non-polar column) | Not explicitly available. Estimated to be similar to other branched C11 alkanes. For comparison, 2,2,6,6-tetramethylheptane (B1616008) has a reported Kovats RI of 966.6 on a standard non-polar column.[3] |

3. Principle of Use as an Internal Standard

When used as an internal standard, a known quantity of this compound is added to all calibration standards and unknown samples. The quantification of the target analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric approach compensates for potential variations during the analytical process.[1][2] Key advantages of using an internal standard include:

-

Improved Precision and Accuracy: Minimizes the impact of injection volume variability.[2]

-

Correction for Sample Matrix Effects: Can compensate for variations in detector response caused by the sample matrix.

-

Monitoring of System Performance: Consistent internal standard peak area and retention time can indicate stable instrument performance.

4. Typical Applications

Given its properties as a branched alkane, this compound is a suitable internal standard for a variety of applications, including:

-

Detailed Hydrocarbon Analysis (DHA): In the petroleum industry, for the characterization and quantification of individual components in gasoline and other fuels.

-

Environmental Analysis: For the determination of total petroleum hydrocarbons (TPH) and other aliphatic contaminants in soil and water samples.

-

Chemical Manufacturing: As a quality control standard for hydrocarbon-based solvents and reagents.

Experimental Protocols

1. Protocol for Quantitative Analysis of Hydrocarbons by GC-FID using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of hydrocarbon analytes in a liquid sample.

1.1. Materials and Reagents

-

This compound (Reference Standard Grade, ≥99% purity)

-

High-purity n-hexane or other suitable solvent

-

Target hydrocarbon analytes for calibration

-

Volumetric flasks and pipettes

-

Autosampler vials with caps

1.2. Instrumentation

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary GC column (non-polar)

-

Data acquisition and processing software

Table 2: Recommended GC-FID Conditions for Hydrocarbon Analysis

| Parameter | Condition |

| Column | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium, Constant Flow, 1.2 mL/min |

| Injection Mode | Split (50:1) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven Program | 40 °C (hold 5 min), then ramp at 10 °C/min to 300 °C (hold 10 min) |

| Detector | FID |

| Detector Temperature | 320 °C |

| H₂ Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N₂) | 25 mL/min |

1.3. Standard and Sample Preparation

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve in n-hexane in a 100 mL volumetric flask.

-

Calibration Standards: Prepare a series of at least five calibration standards by diluting stock solutions of the target analytes with n-hexane. To each calibration standard, add the Internal Standard Stock Solution to achieve a final concentration of 50 µg/mL.

-

Sample Preparation: To 950 µL of the unknown sample, add 50 µL of the 1000 µg/mL Internal Standard Stock Solution. Vortex to mix.

1.4. Analysis

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the prepared unknown samples.

-

A solvent blank should be run periodically to check for system contamination.

1.5. Data Processing

-

Identify the peaks corresponding to the target analytes and the internal standard (this compound) based on their retention times.

-

Integrate the peak areas for all identified compounds.

-

For each calibration standard, calculate the Response Factor (RF) for each analyte relative to the internal standard.

-

Plot a calibration curve of the peak area ratio (Analyte Area / IS Area) versus the concentration ratio (Analyte Concentration / IS Concentration).

-

For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration ratio. From this, calculate the concentration of the target analytes.

Visualizations

Workflow for Internal Standard Analysis

Caption: Workflow for quantitative GC analysis using an internal standard.

Logical Relationship in Internal Standard Quantification

Caption: Logical diagram illustrating the calculation process for internal standard quantification.

References

Application Notes and Protocols for 2,4,4,6-Tetramethylheptane in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of 2,4,4,6-tetramethylheptane, focusing on its properties and potential, though largely undocumented, applications in organic synthesis. Due to a notable scarcity of published literature detailing the specific use of this compound as a reactant, reagent, or solvent in synthetic organic chemistry, this report will focus on the general synthesis of highly branched alkanes and their characteristic properties, which inform their potential applications.

Introduction: The Nature of this compound

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1] Like other branched alkanes, it is a colorless, odorless liquid.[2] The defining characteristic of such molecules is their chemical inertness, owing to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[2][3] This low reactivity makes them poor candidates for use as reactants in most organic transformations but suggests potential as non-polar, inert solvents for specialized applications.

Physicochemical Properties

The high degree of branching in this compound and its isomers influences their physical properties, such as boiling point and density, when compared to their straight-chain counterpart, n-undecane. Generally, increased branching leads to lower boiling points due to a reduction in the surface area available for intermolecular van der Waals forces.[4]

A summary of key physical properties for this compound and related C₁₁H₂₄ isomers is presented in the table below for comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 61868-57-3 | C₁₁H₂₄ | 156.31 | Not available |

| 2,2,6,6-Tetramethylheptane | 40117-45-1 | C₁₁H₂₄ | 156.31 | Not available |

| 2,3,4,6-Tetramethylheptane | 61868-54-0 | C₁₁H₂₄ | 156.31 | Not available |

| n-Undecane | 1120-21-4 | C₁₁H₂₄ | 156.31 | 196 |

Potential Applications in Organic Synthesis

While specific examples are not documented, the properties of this compound suggest its potential utility in the following areas:

-

Inert Solvent: For reactions involving highly reactive reagents, such as organometallics or strong bases, where the solvent must not participate in the reaction. Its non-polar nature would be suitable for dissolving other non-polar reactants.

-

High-Temperature Reactions: A high boiling point (though lower than its linear isomer) and thermal stability could make it a suitable medium for reactions requiring elevated temperatures.

-

Specialized Extractions: Its hydrophobicity could be leveraged in specific liquid-liquid extraction protocols.

The general inertness of highly branched alkanes, which forms the basis for these potential applications, is depicted in the following logical diagram.

References

Application Notes and Protocols for Quantitative Analysis Using an Internal Standard

Disclaimer: Initial searches for the use of 2,4,4,6-tetramethylheptane as an internal standard for quantitative analysis did not yield specific applications or established protocols. This suggests that it is not a commonly utilized internal standard for this purpose. Therefore, these application notes and protocols are based on a widely accepted and well-documented alternative: Toluene-d8 . This deuterated analog of toluene (B28343) is frequently used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds (VOCs) and hydrocarbons.[1][2][3][4]

These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals who are engaged in quantitative analysis using gas chromatography.

Introduction to Toluene-d8 as an Internal Standard

In quantitative chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[5] The purpose of the internal standard is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis.[5][6]

Toluene-d8 is an isotopically labeled version of toluene where the eight hydrogen atoms are replaced with deuterium (B1214612) atoms.[3] Deuterated compounds are considered the gold standard for internal standards in mass spectrometry because their chemical and physical properties are nearly identical to their non-deuterated counterparts.[5][7] This similarity ensures that Toluene-d8 behaves similarly to the analytes of interest during extraction, chromatography, and ionization, while its different mass-to-charge ratio (m/z) allows it to be distinguished by the mass spectrometer.[8]

Key Advantages of Toluene-d8:

-

Chemical Similarity: Behaves almost identically to toluene and other aromatic hydrocarbons during sample preparation and analysis.

-

Mass Distinction: Easily differentiated from non-deuterated analytes by MS.

-

Minimizes Matrix Effects: Co-elutes closely with the analyte of interest, experiencing similar matrix interferences.

-

Corrects for Analyte Loss: Accounts for loss of analyte during sample preparation steps such as liquid-liquid extraction or solid-phase microextraction (SPME).[9]

Physicochemical Properties of Toluene-d8

A thorough understanding of the physicochemical properties of the internal standard is crucial for method development.

| Property | Value |

| Chemical Formula | C₇D₈ |

| Molecular Weight | 100.20 g/mol |

| Boiling Point | 110.6 °C (slightly lower than toluene) |

| Density | 0.94 g/cm³ at 25 °C |

| Solubility | Insoluble in water; soluble in most organic solvents |

| CAS Number | 2037-26-5 |

Applications of Toluene-d8 as an Internal Standard

Toluene-d8 is widely employed in a variety of quantitative analytical methods, particularly for the analysis of volatile organic compounds (VOCs) in environmental and biological matrices.

| Application Area | Analytes of Interest | Analytical Technique |

| Environmental Monitoring | Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) in water and soil | Headspace GC-MS, Purge and Trap GC-MS |

| Air Quality Analysis | Volatile organic compounds in ambient and indoor air | Thermal Desorption GC-MS |

| Biological Monitoring | Toluene and other solvents in blood and urine | Headspace SPME-GC-MS |

| Food and Beverage Analysis | Aroma compounds and contaminants | SPME-GC-MS |

| Fuel Analysis | Benzene and total aromatics in gasoline | GC-MS |

Experimental Protocols

The following protocols provide a general framework for the use of Toluene-d8 as an internal standard in GC-MS analysis. Specific parameters should be optimized for the particular application and instrumentation.

Preparation of Standard Solutions

-

Toluene-d8 Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neat Toluene-d8 and dissolve it in 10 mL of purge-and-trap grade methanol (B129727) in a Class A volumetric flask.

-

Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be added to all standards, samples, and blanks.

-

Calibration Standards: Prepare a series of calibration standards containing the analytes of interest at different concentrations. Spike each calibration standard with a constant amount of the Toluene-d8 working solution. For example, add 10 µL of the 10 µg/mL Toluene-d8 working solution to each 1 mL of calibration standard to achieve a final IS concentration of 100 ng/mL.

Sample Preparation (Example: BTEX in Water)

-

Collect water samples in 40 mL VOA vials with zero headspace.

-

Prior to analysis, add a constant amount of the Toluene-d8 working solution to each sample. For instance, inject 10 µL of the 10 µg/mL Toluene-d8 working solution into the 40 mL sample.

-

Also prepare a method blank using reagent water and spike it with the same amount of Toluene-d8.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of BTEX using Toluene-d8 as an internal standard.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Sample Introduction | Purge and Trap or Headspace |

| Column | DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 40 °C for 2 min, ramp to 220 °C at 10 °C/min, hold for 2 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | Benzene: 78, Toluene: 91, 92, Ethylbenzene: 106, 91, Xylenes: 106, 91, Toluene-d8 (IS): 98, 100 |

Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. The curve is typically a linear regression.

-

Quantification: Determine the concentration of the analyte in the samples by calculating the analyte to internal standard peak area ratio and using the calibration curve to determine the corresponding concentration.

Response Factor (RF):

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Concentration of Analyte:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of BTEX in water using Toluene-d8 as an internal standard with GC-MS.

| Analyte | Retention Time (min) | Calibration Range (µg/L) | R² of Calibration Curve | Method Detection Limit (MDL) (µg/L) |

| Benzene | 5.6 | 0.5 - 50 | > 0.995 | 0.1 |

| Toluene | 8.2 | 0.5 - 50 | > 0.995 | 0.1 |

| Ethylbenzene | 10.5 | 0.5 - 50 | > 0.995 | 0.1 |

| m,p-Xylene | 10.7 | 0.5 - 50 | > 0.995 | 0.2 |

| o-Xylene | 11.1 | 0.5 - 50 | > 0.995 | 0.1 |

| Toluene-d8 (IS) | 8.1 | Constant | N/A | N/A |

Visualizations

Logical Workflow for Using an Internal Standard

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathway of Internal Standard Method

Caption: Logic of the internal standard method for quantitative analysis.

References

- 1. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,4,4,6-Tetramethylheptane: A Review of Available Data

Foreword

This document outlines the currently available information regarding the reaction conditions and applications of 2,4,4,6-tetramethylheptane. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols and specific application notes for this compound are exceedingly scarce. The information presented herein is a compilation of its known physical and chemical properties, with general reaction classes applicable to highly branched alkanes provided for context. Researchers, scientists, and drug development professionals should note the significant lack of specific data for this particular isomer.

Chemical and Physical Properties

This compound is a highly branched saturated aliphatic hydrocarbon.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [2] |

| CAS Number | 61868-57-3 | [1] |

| IUPAC Name | This compound | [2] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Refractive Index | Data not readily available |

Potential Applications and General Reactivity

Based on the reactivity of structurally similar highly branched alkanes, this compound is anticipated to have applications primarily in the field of fuel science as a high-octane component. However, specific studies detailing its performance or inclusion in fuel formulations are not publicly available. The general reactivity of highly branched alkanes is characterized by the following reaction types.

Catalytic Cracking

Catalytic cracking is a standard refinery process used to break down large hydrocarbon molecules into smaller, more valuable products like gasoline and olefinic gases.[3][4][5][6] For highly branched alkanes, this process typically occurs at high temperatures over solid acid catalysts, such as zeolites.[3][4][6] The branching of the alkane influences the product distribution, favoring the formation of iso-alkanes and iso-alkenes.

General Experimental Workflow for Catalytic Cracking:

Caption: A generalized workflow for a catalytic cracking experiment.

Pyrolysis

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For alkanes, this process leads to the cleavage of C-C and C-H bonds, resulting in a complex mixture of smaller hydrocarbons. The product distribution is highly dependent on the temperature, pressure, and residence time.

General Experimental Workflow for Pyrolysis:

Caption: A generalized workflow for a pyrolysis experiment.

Oxidation

The oxidation of alkanes can proceed through various pathways, including combustion and controlled oxidation, to produce a range of oxygenated products. Due to the high stability of C-H bonds in alkanes, these reactions typically require high temperatures or the presence of a catalyst.

General Reaction Scheme for Alkane Oxidation:

Caption: A simplified radical chain mechanism for alkane auto-oxidation.

Conclusion

The available scientific literature lacks specific and detailed information on the reaction conditions and applications of this compound. While it shares the general reactivity of other highly branched alkanes, making it a potential candidate for fuel applications, dedicated studies are required to establish its specific performance characteristics and to develop detailed experimental protocols. The information provided in this document serves as a general guide based on the principles of hydrocarbon chemistry. Researchers interested in this compound will need to undertake foundational research to determine its specific reaction kinetics, product profiles, and optimal reaction conditions for any given application.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C11H24 | CID 18730052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selectivity descriptors of the catalytic n-hexane cracking process over 10-membered ring zeolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Mass Spectrometry Calibration Using 2,4,4,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 2,4,4,6-tetramethylheptane as a calibration compound in mass spectrometry (MS), particularly for gas chromatography-mass spectrometry (GC-MS) systems. This document outlines the compound's properties, fragmentation behavior, and provides a protocol for its use in instrument calibration.

Introduction

Accurate mass determination is fundamental to the reliable identification and quantification of compounds in mass spectrometry. Instrument calibration is a critical step to ensure mass accuracy and stability. This compound, a branched alkane, serves as a valuable reference compound for the calibration and tuning of mass spectrometers, especially in the lower to mid-mass range. Its well-defined fragmentation pattern upon electron ionization (EI) provides a series of characteristic ions that can be used to calibrate the mass axis.

Properties of this compound

A comprehensive understanding of the physical and chemical properties of a calibrant is essential for its effective use.

| Property | Value |

| Chemical Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Monoisotopic Mass | 156.1878 Da |

| IUPAC Name | This compound |

| Boiling Point | ~177 °C |

| Ionization Energy | Not readily available |

Fragmentation Pattern and Mechanism

Under electron ionization (EI), branched alkanes like this compound undergo characteristic fragmentation, primarily at the points of branching. This is due to the formation of more stable secondary and tertiary carbocations. The molecular ion peak (M+) for highly branched alkanes is often of very low abundance or entirely absent.

The fragmentation of this compound is expected to yield a series of prominent fragment ions. The most abundant ions are typically formed through the loss of alkyl radicals from the parent molecule.

Logical Relationship: Fragmentation of this compound

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Based on the principles of alkane fragmentation, the following table summarizes the expected major ions and their relative abundances in the electron ionization mass spectrum of this compound. It is important to note that the exact relative abundances can vary slightly depending on the instrument and tuning conditions.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 41 | [C₃H₅]⁺ | Moderate |

| 43 | [C₃H₇]⁺ | High |

| 57 | [C₄H₉]⁺ | 100 (Base Peak) |

| 71 | [C₅H₁₁]⁺ | High |

| 85 | [C₆H₁₃]⁺ | Moderate |

| 99 | [C₇H₁₅]⁺ | Low |

| 141 | [M-CH₃]⁺ | Very Low |

| 156 | [M]⁺ | Very Low / Absent |

Experimental Protocol: GC-MS Calibration

This protocol outlines the steps for performing a mass calibration of a GC-MS system using a this compound standard.

4.1. Materials and Reagents

-

This compound (≥98% purity)

-

High-purity solvent (e.g., hexane (B92381) or dichloromethane, GC grade)

-

Microsyringe for sample injection

-

GC-MS system equipped with an electron ionization source

4.2. Standard Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., hexane).

-

Prepare a working standard solution by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.